7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules.
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Functionalization with Fluorophenyl and Dimethoxyphenyl Groups: These groups are introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or other parts of the molecule.
Substitution: Various substitution reactions can be performed to introduce or replace functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Studies can be conducted to understand its interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: It can be used as a probe to study various biological processes.
Industrial Applications: Its unique structure may find applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
Gefitinib: A quinazolinone derivative used as an anticancer agent.
Erlotinib: Another quinazolinone-based anticancer drug.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazolinone core.
Compared to these compounds, 7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one may offer unique properties due to the presence of the dimethoxyphenyl and fluorophenyl groups, which can influence its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C27H29FN4O3 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H29FN4O3/c1-17-26-21(14-19(15-23(26)33)18-8-9-24(34-2)25(16-18)35-3)30-27(29-17)32-12-10-31(11-13-32)22-7-5-4-6-20(22)28/h4-9,16,19H,10-15H2,1-3H3 |
InChI Key |
SYZULJXUEHYFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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